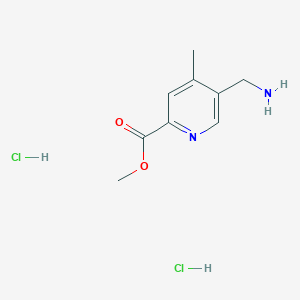

Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride

Descripción

Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate dihydrochloride is a pyridine derivative featuring:

- A methyl carboxylate group at position 2 (COOCH₃).

- A methyl group at position 4.

- An aminomethyl group (CH₂NH₂) at position 5.

- Two hydrochloride counterions, likely protonating the primary amine and stabilizing the salt form.

The dihydrochloride salt enhances water solubility, a common feature in pharmaceutical intermediates. Its molecular formula is estimated as C₉H₁₃Cl₂N₂O₂, with a molecular weight of ~251.92 g/mol (calculated from the free base C₉H₁₁N₂O₂ + 2HCl) .

Propiedades

IUPAC Name |

methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-6-3-8(9(12)13-2)11-5-7(6)4-10;;/h3,5H,4,10H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXGHKPLVROXOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1CN)C(=O)OC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpyridine-2-carboxylic acid with formaldehyde and ammonia to introduce the aminomethyl group. This intermediate is then esterified using methanol in the presence of an acid catalyst to form the methyl ester. The final product is obtained as a dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or recrystallization to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate; dihydrochloride serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation: Formation of imines or nitriles.

- Reduction: Conversion of the ester to an alcohol.

- Substitution Reactions: Electrophilic substitution on the pyridine ring.

Biological Research

This compound is investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules. Studies suggest that it can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This property makes it valuable in enzyme inhibition studies and drug development .

Medical Applications

Research has explored its therapeutic effects, particularly in developing new drugs targeting specific biological pathways. The compound's mechanism involves stabilizing interactions with target proteins, which may lead to novel treatments for various diseases .

Industrial Uses

In industry, it is utilized in producing specialty chemicals and materials. Its properties make it suitable for applications ranging from pharmaceuticals to agrochemicals .

Case Studies

Case Study 1: Enzyme Inhibition

A study published in the Chemistry and Pharmaceutical Bulletin demonstrated that Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate; dihydrochloride effectively inhibited specific enzymes involved in metabolic pathways. The compound's ability to form stable complexes with enzyme active sites was highlighted as a key mechanism for its inhibitory action .

Case Study 2: Drug Development

Research focusing on novel AMPK activators included this compound as part of a series aimed at enhancing metabolic regulation. The findings indicated promising results in increasing cellular energy levels, suggesting potential applications in treating metabolic disorders .

Mecanismo De Acción

The mechanism of action of Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate;dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Pyridine-Based Analogs

Pyridoxamine Dihydrochloride (CAS 524-36-7)

- Structure: 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride.

- Key Differences :

- Hydroxymethyl (CH₂OH) and hydroxyl (OH) groups at positions 5 and 3, respectively.

- Lacks the methyl carboxylate group at position 2.

- Properties: Molecular weight: 241.11 g/mol . Density: 1.4025 g/cm³ (estimated) . Application: Vitamin B₆ vitamer involved in amino acid metabolism .

5-(Aminomethyl)Picolinic Acid Dihydrochloride (CAS 2375260-64-1)

Pyrimidine-Based Analogs

Ethyl 2-(Aminomethyl)-4-Chloropyrimidine-5-Carboxylate Hydrochloride (CAS 1187928-81-9)

- Structure: Pyrimidine ring with aminomethyl (CH₂NH₂), chloro (Cl), and ethyl carboxylate (COOCH₂CH₃) groups.

- Key Differences :

- Pyrimidine ring (6-membered, 2 nitrogen atoms) vs. pyridine (1 nitrogen).

- Chloro substituent at position 4.

- Properties: Molecular weight: ~265.10 g/mol (free base: C₉H₁₁ClN₃O₂ + HCl). Potential use as a kinase inhibitor intermediate due to pyrimidine’s prevalence in medicinal chemistry .

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

Halogenated Pyridine Analogs

Methyl 5-Chloropyridine-2-Carboxylate

- Structure: 5-Chloro substituent instead of aminomethyl.

- Key Differences :

- Chlorine enhances electrophilicity, making it reactive in cross-coupling reactions.

- Lacks the amine functionality for salt formation.

- Properties: Molecular weight: 185.59 g/mol (C₈H₆ClNO₂). Used in agrochemical and pharmaceutical synthesis .

Actividad Biológica

Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate dihydrochloride, a derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate dihydrochloride

- Molecular Formula : C8H10Cl2N2O2

- Molecular Weight : 227.08 g/mol

- CAS Number : 2378506-52-4

The compound features a pyridine ring substituted with an aminomethyl group and a carboxylate moiety, which is essential for its biological activity.

The biological activity of methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate dihydrochloride primarily involves interactions with various biological targets, including enzymes and receptors. The presence of the amino group facilitates hydrogen bonding with target proteins, potentially influencing enzymatic pathways and receptor activities.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activities, influencing physiological responses such as inflammation or pain perception.

Biological Activity

Research indicates that methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate dihydrochloride exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its utility in developing new antimicrobial agents.

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNFα production | |

| Antimicrobial | Activity against Gram-positive bacteria | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Case Study 1: Anti-inflammatory Properties

A study evaluated the anti-inflammatory effects of methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate dihydrochloride in a murine model of arthritis. Results indicated a significant reduction in joint swelling and pro-inflammatory cytokine levels compared to control groups, suggesting its therapeutic potential in inflammatory conditions.

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL for both strains, indicating its potential as a lead compound for antibiotic development.

Case Study 3: Cytotoxicity in Cancer Research

A recent study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results showed an IC50 value of approximately 20 µM, highlighting its potential as an anticancer agent through apoptosis induction mechanisms.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 5-(aminomethyl)-4-methylpyridine-2-carboxylate dihydrochloride?

- Methodology : The compound is synthesized via a multi-step sequence starting from pyridine derivatives. For example, methyl 5-(aminomethyl)pyridine-2-carboxylate (a precursor) is treated with hydrochloric acid to form the dihydrochloride salt. Key steps include:

- Amidation : Reacting amines with halogen-substituted benzenesulfonyl chlorides in dichloromethane (DCM) with triethylamine (TEA) as a base .

- Ester saponification : Hydrolysis of esters using KOH in polar solvents (e.g., DMF) to generate carboxylic acids, which are then converted to amides via EDCI/HOBt coupling .

- Salt formation : Reaction with HCl gas or concentrated HCl in anhydrous conditions to stabilize the amine group as a dihydrochloride salt .

Q. How is the purity and identity of this compound validated in academic research?

- Analytical Techniques :

- HPLC : Reverse-phase chromatography with C18 columns and UV detection (λ = 254 nm) to assess purity (>98% required for pharmacological studies) .

- NMR : - and -NMR to confirm structural integrity (e.g., methyl ester protons at δ 3.8–4.0 ppm, pyridine ring protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] expected at m/z 229.08 for the free base) .

Q. What are the recommended storage conditions to ensure stability?

- Stability Protocol :

- Store at -20°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation.

- Use amber glass vials to avoid light-induced decomposition of the pyridine ring .

- Monitor stability via periodic HPLC analysis (e.g., degradation products >2% indicate compromised batches) .

Advanced Research Questions

Q. How does the dihydrochloride salt form influence solubility and bioavailability in preclinical studies?

- Mechanistic Insight :

- The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS at pH 7.4) compared to the free base, facilitating in vivo administration .

- Ion-Pairing : The protonated amine interacts with chloride ions, reducing passive diffusion across lipid membranes. Adjusting pH (e.g., to 5.5–6.0) can optimize cellular uptake in vitro .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : Discrepancies in NMDA receptor modulation (e.g., conflicting IC values) may arise from:

- Impurity Profiles : Trace levels of unreacted methyl 5-(aminomethyl)pyridine-2-carboxylate (e.g., >0.5% impurity) can antagonize receptor activity .

- Assay Conditions : Variations in buffer composition (e.g., Mg concentration) alter receptor-ligand binding kinetics. Standardize protocols using reference compounds like Ro 25–6981 .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- In Silico Workflow :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., GluN2A subunit of NMDA receptors). Key residues: Arg523 (hydrogen bonding) and Phe658 (π-π stacking) .

- QSAR Analysis : Correlate substituent effects (e.g., methyl vs. chloro groups at position 4) with logP and IC values to predict optimal hydrophobicity .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Process Chemistry Considerations :

- Intermediate Purification : Column chromatography is impractical at >10 g scales. Replace with recrystallization (e.g., ethanol/water mixtures) for the dihydrochloride salt .

- Yield Optimization : Amidation steps often yield ≤40% due to steric hindrance. Microwave-assisted synthesis (100°C, 30 min) improves efficiency to >65% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.